GCase Inhibitory Potency: Isofagomine vs. Ambroxol
Isofagomine inhibits β-glucosidase (GCase) with nanomolar potency (Ki = 0.016-0.025 µM; IC50 = 0.06 µM), whereas Ambroxol exerts its inhibitory effect only in the micromolar range . This approximately 100-fold difference in inhibitory potency underpins Isofagomine's superior capacity for enzyme stabilization at lower concentrations [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.016-0.025 µM (16-25 nM); IC50 = 0.06 µM (60 nM) |
| Comparator Or Baseline | Ambroxol: inhibitory effect in micromolar range (no precise Ki reported) |
| Quantified Difference | ~100-fold greater potency (nanomolar vs. micromolar) |
| Conditions | Human lysosomal β-glucosidase in vitro assay |
Why This Matters
Higher potency enables lower dosing requirements and reduced off-target effects in cellular and in vivo studies.
- [1] Pantoom S, Hules L, Schöll C, Petrosyan A, Monticelli M, Pospech J, Cubellis MV, Hermann A, Lukas J. Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. Int J Mol Sci. 2022;23(7):3536. View Source
